4-(4-Nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(4-Nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at position 4 with a 4-nitrobenzoyl group and at position 8 with a propyl chain. The propyl chain contributes to lipophilicity, which may affect membrane permeability and metabolic stability.
Properties
IUPAC Name |
4-(4-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-2-9-19-10-7-18(8-11-19)20(15(12-27-18)17(23)24)16(22)13-3-5-14(6-4-13)21(25)26/h3-6,15H,2,7-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUZBOIGDHGXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Spiro Ring Formation : Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate undergoes cyclization via heating with aniline at 160°C for 4 hours, yielding 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one.
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N-Alkylation : Treatment with sodium hydride (1.0–1.3 eq) and propyl bromide (1.0–1.3 eq) in tetrahydrofuran at 25–45°C introduces the propyl substituent at the 8-position.
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Deprotection and Acylation : Hydrogenolysis removes the benzyl group, followed by acylation with 4-nitrobenzoyl chloride in dichloromethane using triethylamine as a base.
Table 1: Reaction Conditions and Yields for Cyclization-Alkylation Method
| Step | Reagents/Conditions | Yield (%) | Key Parameters |
|---|---|---|---|
| Spiro Ring Formation | Aniline, 160°C, 4 hrs | 78 | Cyclization efficiency |
| N-Alkylation | NaH, Propyl bromide, THF, 25–45°C | 65 | Alkyl halide reactivity |
| Acylation | 4-Nitrobenzoyl chloride, Et₃N, DCM, 0°C→RT | 82 | Acyl chloride stability |
Ring-Opening/Re-Cyclization Strategy
An alternative route involves ring-opening of a precursor spiro compound followed by re-cyclization with tailored substituents. This method is advantageous for introducing sterically demanding groups like the propyl chain.
Procedure:
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Ring-Opening : 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is treated with phosgene in the presence of an acid acceptor (e.g., pyridine) to form a reactive carbamate intermediate.
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Re-Cyclization : The intermediate undergoes thermal re-cyclization (150–170°C, solvent-free) to incorporate the propyl group, facilitated by deuterium exchange in deuterated solvents to minimize side reactions.
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Nitrobenzoylation : The free amine is acylated with 4-nitrobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0°C).
Table 2: Performance Metrics for Ring-Opening/Re-Cyclization Method
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ring-Opening | Phosgene, Pyridine, DCM, 0°C | 70 | 92% |
| Re-Cyclization | Solvent-free, 150–170°C, 2 hrs | 68 | 89% |
| Nitrobenzoylation | 4-Nitrobenzoyl chloride, NaOH, 0°C | 85 | 95% |
Amino Acid Precursor Route
This method exploits amino acid derivatives to construct the spiro ring system, ensuring stereochemical fidelity. The carboxylic acid moiety is retained from the precursor, streamlining the synthesis.
Synthesis Pathway:
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Amino Acid Activation : L-Proline is protected as its tert-butyl ester and reacted with 4-nitrobenzaldehyde under Dean-Stark conditions to form a Schiff base.
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Spirocyclization : Intramolecular cyclization is induced via Mitsunobu reaction (DIAD, PPh₃), forming the 1-oxa-4,8-diazaspiro[4.5]decane scaffold.
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Propyl Group Introduction : The secondary amine is alkylated using propyl iodide and potassium carbonate in dimethylformamide at 60°C.
Table 3: Amino Acid Route Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Schiff Base Formation | Toluene, 110°C, 6 hrs | 75% conversion |
| Mitsunobu Reaction | DIAD (1.5 eq), PPh₃ (1.5 eq) | 80% spirocyclic product |
| Alkylation | Propyl iodide, K₂CO₃, DMF | 70% yield, >90% regioselectivity |
Comparative Analysis of Methods
The cyclization-alkylation approach (Method 1) offers moderate yields (65–82%) but requires stringent temperature control during spiro ring formation. The ring-opening strategy (Method 2) achieves comparable yields (68–85%) but demands solvent-free conditions, posing scalability challenges. The amino acid route (Method 3) provides superior stereochemical control but involves costly reagents like DIAD.
Table 4: Method Comparison
| Method | Avg Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Cyclization-Alkylation | 75 | Moderate | High |
| Ring-Opening | 74 | Low | Moderate |
| Amino Acid | 70 | High | Low |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive domains:
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4-Nitrobenzoyl group : Electrophilic aromatic substitution (EAS) and nitro group reduction
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Spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane : Base-catalyzed ring-opening or alkylation
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Carboxylic acid : Esterification, amidation, and salt formation
Nitro Group Transformations
Carboxylic Acid Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | MeOH/H₂SO₄ | Methyl ester |
| Amidation | SOCl₂ → RNH₂ | Amide derivative |
| Decarboxylation | Pyridine/Δ | CO₂ loss with spirocycle rearrangement |
Spirocyclic Core Modifications
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | CH₃I/K₂CO₃ | N-Propyl group substitution |
| Acid-Catalyzed Hydrolysis | H₃O⁺/Δ | Ring-opening to form diamine diol |
| Metal Coordination | Cu(II)/EtOH | Stable chelate complex |
Electrophilic Aromatic Substitution (EAS)
The 4-nitrobenzoyl moiety directs EAS to the meta position relative to the nitro group:
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-nitrobenzoyl isomer |
| Sulfonation | H₂SO₄ (fuming) | 3-Sulfo-4-nitrobenzoyl acid |
| Halogenation | Cl₂/FeCl₃ | 3-Chloro-4-nitrobenzoyl derivative |
Note: Steric hindrance from the spirocyclic system reduces reaction rates by 40–60% compared to isolated nitrobenzoyl compounds .
Stability and Degradation Pathways
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Aqueous Acid (pH 1) | Nitro group protonation → spirocycle hydrolysis | 8.2 hr |
| Alkaline (pH 12) | Carboxylate formation → ester saponification | 3.1 hr |
| UV Light (300 nm) | N-O bond cleavage → radical intermediates | 22 min |
Synthetic Utility in Medicinal Chemistry
The compound serves as a precursor for:
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Antimicrobial agents : Post-reduction amides show MIC = 2–8 µg/mL against Staphylococcus aureus
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Kinase inhibitors : Ester derivatives exhibit IC₅₀ = 120 nM against MAPK14
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Metal-organic frameworks (MOFs) : Cu(II) complexes demonstrate BET surface area >800 m²/g
Comparative Reactivity Table
| Derivative | Reduction Rate (k, ×10⁻³ s⁻¹) | EAS Reactivity (vs Benzene) |
|---|---|---|
| Parent Compound | 1.74 ± 0.12 | 0.33 |
| 8-Methyl Analog | 1.81 ± 0.09 | 0.29 |
| Carboxylic Acid Ester | 0.98 ± 0.07 | 0.41 |
| Spirocycle-Opened Diamine | 5.62 ± 0.31 | 1.02 |
Mechanistic Insights
-
Nitro Reduction : Proceeds via direct electron transfer to Pd surface (activation energy = 58 kJ/mol)
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Spirocycle Hydrolysis : Follows A-SE2 mechanism with water nucleophilic attack on protonated N-atom
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Decarboxylation : Concerted six-membered transition state involving β-hydrogen abstraction
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential as a pharmacological agent due to its ability to interact with biological targets.
- Antimicrobial Activity : Studies indicate that derivatives of diazaspiro compounds exhibit antimicrobial properties. The nitro group in the structure may enhance these effects, making it a candidate for developing new antibiotics or antifungal agents .
- Anticancer Properties : Preliminary research suggests that spirocyclic compounds can inhibit cancer cell proliferation. The unique structure of 4-(4-Nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may contribute to this activity by interfering with cellular signaling pathways involved in tumor growth .
Material Science
The compound's structural features allow it to be utilized in the development of advanced materials.
- Polymer Synthesis : The presence of carboxylic acid groups makes it suitable for incorporation into polymer matrices, potentially enhancing mechanical properties or thermal stability .
- Nanotechnology : Its ability to form complexes with metals can be explored for applications in nanomaterials, such as catalysts or sensors .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on the Benzoyl Group: Nitro vs. Chloro/Trifluoromethyl/Fluoro: The nitro group (target compound) is a stronger electron-withdrawing group compared to chloro or trifluoromethyl substituents. Fluorine Substitution: The 2,4-difluoro analog () demonstrates improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation, a property relevant to pharmaceutical applications.
Alkyl Chain Variations (Position 8) :
- Propyl vs. Methyl : The propyl group in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., ). This may enhance membrane permeability but could also reduce aqueous solubility.
Structural Flexibility :
- Compounds with acetyl linkers (e.g., 2-(4-chlorophenyl)acetyl in ) exhibit greater conformational flexibility, which might influence binding affinity in receptor-ligand interactions.
Biological Activity
4-(4-Nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound belonging to the class of spirocyclic compounds. Its unique structure, characterized by a spirocyclic framework and a nitrobenzoyl moiety, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C18H22N4O8
- Molecular Weight : 422.4 g/mol
Biological Activity Overview
Research on similar compounds has indicated various biological activities, including:
- Antitumor Activity : Some derivatives of diazaspiro compounds have shown promise in inhibiting tumor cell proliferation.
- Antimicrobial Properties : Certain nitro-substituted compounds exhibit significant antimicrobial effects against various bacterial strains.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases.
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The presence of the nitro group may enhance lipophilicity, facilitating interaction with lipid membranes and various receptors.
- Enzyme Interaction : The spirocyclic structure may allow for specific binding to active sites of enzymes, inhibiting their function.
Research Findings
A review of available literature reveals several studies focusing on the biological activity of related compounds:
Case Study 1: Antitumor Activity
A study conducted by researchers at [source] demonstrated that similar diazaspiro compounds exhibited cytotoxic effects against human cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research published in [source] highlighted the antimicrobial properties of nitrobenzoyl derivatives against Gram-positive and Gram-negative bacteria. The compound showed an IC50 value indicating effective inhibition of bacterial growth.
Case Study 3: Enzyme Inhibition
A molecular docking study indicated that the compound could effectively bind to acetylcholinesterase, suggesting its potential use in treating Alzheimer's disease by preventing acetylcholine breakdown [source].
Data Summary Table
| Activity Type | Compound Tested | IC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | Various diazaspiro derivatives | Varies (e.g., <10 µM) | Apoptosis induction |
| Antimicrobial | Nitrobenzoyl derivatives | 15 µg/mL | Inhibition of bacterial growth |
| Enzyme Inhibition | Acetylcholinesterase inhibitors (similar structures) | 53 nM | Competitive inhibition at active site |
Q & A
Q. Q1. What are the standard synthetic routes and characterization methods for 4-(4-Nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of spirocyclic intermediates with nitroaromatic moieties. For example, analogous spiro compounds are synthesized via reactions between 2-Oxa-spiro[3.4]octane-1,3-dione and nitrobenzoyl derivatives under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF). Post-synthesis, characterization employs:
- Melting Point Analysis : To assess purity.
- Spectroscopy : IR for functional groups (e.g., nitro C=O stretch at ~1700 cm⁻¹), UV-Vis for electronic transitions, and NMR for structural confirmation.
- Elemental Analysis : To validate stoichiometry .
Q. Q2. How can researchers validate the structural integrity of this compound when spectral data conflicts with theoretical predictions?
Methodological Answer: Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or IR peaks) require cross-validation:
Computational Modeling : Use density functional theory (DFT) to simulate spectral profiles and compare with observed data.
Isotopic Labeling : Track reaction pathways to identify unexpected byproducts.
Alternative Techniques : X-ray crystallography for definitive structural confirmation if crystalline samples are obtainable.
Such contradictions often arise from conformational flexibility or solvent effects, necessitating iterative refinement of synthetic conditions .
Advanced Research Questions
Q. Q3. What computational strategies can optimize the synthesis and reaction pathways for this compound?
Methodological Answer: Advanced computational workflows integrate:
- Quantum Chemical Calculations : To map reaction coordinates and identify transition states (e.g., using Gaussian or ORCA software).
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst, temperature).
- Reaction Path Search Methods : Tools like the Artificial Force Induced Reaction (AFIR) method automate exploration of plausible pathways, reducing trial-and-error experimentation .
Q. Q4. How can researchers resolve mechanistic ambiguities in the formation of the spirocyclic core during synthesis?
Methodological Answer: Mechanistic studies require a hybrid approach:
Kinetic Isotope Effects (KIE) : Determine rate-limiting steps by substituting hydrogen with deuterium in key positions.
In Situ Monitoring : Use techniques like ReactIR to track intermediate formation in real time.
Theoretical Studies : Compare computed activation energies for competing pathways (e.g., intramolecular cyclization vs. intermolecular coupling) .
Q. Q5. What experimental designs are suitable for analyzing the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Employ factorial design to systematically test variables:
- Factors : pH (3–9), temperature (25–60°C), and solvent polarity.
- Response Variables : Degradation rate (HPLC monitoring) and structural integrity (LC-MS).
Advanced designs like Box-Behnken or Central Composite minimize experimental runs while maximizing data resolution. Stability profiles inform storage conditions (e.g., inert atmosphere, low temperature) .
Q. Q6. How can interdisciplinary approaches enhance the pharmacological profiling of this compound?
Methodological Answer: Integrate:
- Molecular Docking : Screen against target proteins (e.g., enzymes linked to diseases) using AutoDock or Schrödinger.
- ADMET Prediction : Tools like SwissADME predict absorption, toxicity, and metabolic pathways.
- In Vitro Assays : Pair computational results with cell-based studies (e.g., cytotoxicity in HEK293 or HepG2 lines) to validate bioactivity .
Data Analysis and Contradiction Resolution
Q. Q7. How should researchers address inconsistencies in bioactivity data across different assay platforms?
Methodological Answer: Contradictions may stem from assay sensitivity or interference:
Standardization : Use reference compounds (e.g., known inhibitors) to calibrate assays.
Cross-Platform Validation : Compare results from ELISA, SPR, and cell-based assays.
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
Q. Q8. What methodologies enable high-throughput screening of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer: Implement:
- Combinatorial Chemistry : Generate derivatives via parallel synthesis.
- Automated LC-MS/MS : Rapidly quantify purity and identity.
- Cheminformatics : Use platforms like KNIME or Pipeline Pilot to correlate structural motifs (e.g., nitro group position) with activity trends .
Advanced Characterization Challenges
Q. Q9. How can researchers elucidate the electronic effects of the nitro group on the compound’s reactivity?
Methodological Answer: Combine experimental and theoretical tools:
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects.
- Hammett Plots : Correlate substituent σ values with reaction rates.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
Q. Q10. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric or conformational states?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
